n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine
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Overview
Description
n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a phenyl group, a tetrahydrofuran ring, and a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from carbohydrate-based furfural under mild conditions using a suitable catalyst such as Pd/Al2O3.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide (MeI) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated amines, alkylated amines.
Scientific Research Applications
n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-2-phenylpropan-1-amine (phenpromethamine)
- 2-phenylpropan-1-amine (β-methylphenylethylamine)
Uniqueness
n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other phenylethylamines. This structural feature may enhance its stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-methyl-1-(oxolan-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C13H19NO/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 |
InChI Key |
VGYYMPXHPORENV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2 |
Origin of Product |
United States |
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